(3-Bromophenyl)(piperazin-1-YL)methanone hcl
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Overview
Description
(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride is a chemical compound with the molecular formula C11H14BrClN2O. It is a derivative of piperazine, a common scaffold in medicinal chemistry, and features a bromophenyl group attached to a piperazinyl methanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride typically involves the reaction of 3-bromobenzoyl chloride with piperazine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of (3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of piperazine N-oxides.
Reduction: Formation of alcohols or amines from the carbonyl group.
Scientific Research Applications
(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: It serves as a ligand in receptor binding studies to investigate the interaction with neurotransmitter receptors.
Chemical Biology: It is employed in the design of molecular probes for studying biological pathways and mechanisms.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for the pharmaceutical industry
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine moiety can mimic the structure of endogenous neurotransmitters, allowing the compound to bind to receptors and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride: A compound with similar piperazine and methanone structures but different substituents on the phenyl ring.
(3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole): A compound with a bromophenyl group but different core structure.
Uniqueness
(3-Bromophenyl)(piperazin-1-YL)methanone hydrochloride is unique due to its specific combination of a bromophenyl group and a piperazinyl methanone moiety. This structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
(3-bromophenyl)-piperazin-1-ylmethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHDZDNEQNIANG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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